2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole
Description
2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core linked via a methylthio bridge to a 5-nitrobenzo[d]thiazole moiety. The imidazo[2,1-b]thiazole scaffold is known for its pharmacological relevance, particularly in anticancer and antiviral applications . Computational studies suggest that such derivatives exhibit favorable aqueous solubility and oral bioavailability, adhering to Veber's rule (molecular weight <500, rotatable bonds ≤10, and polar surface area <140 Ų) . This compound’s structural complexity and nitro functionality make it a candidate for further investigation in drug discovery.
Properties
IUPAC Name |
2-[(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-5-nitro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S3/c1-8-6-21-13-15-9(5-17(8)13)7-22-14-16-11-4-10(18(19)20)2-3-12(11)23-14/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCIZGAOZUIIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)CSC3=NC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate thiazole and imidazole derivatives under controlled conditions. For instance, the cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions produces the ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate .
Industrial Production Methods: Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This green chemistry approach can activate substrates such as acetyl acetone or ethyl acetoacetate, leading to the formation of α-bromoketones in excellent yield with succinimide as a byproduct .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether moiety, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thioether linkage allows for nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune response modulation . The compound’s ability to bind to and stabilize the enzyme’s active site leads to its inhibitory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Substituent Effects on Bioactivity :
- The target compound ’s methylthio bridge and nitro group may enhance target binding compared to simpler analogs like 4d , which lacks the fused imidazo-thiazole system .
- 7aa and 7ab demonstrate that bulky substituents (e.g., benzoyl groups) confer antiviral activity, though at the expense of solubility .
Positional Isomerism :
- The target compound ’s 5-nitrobenzo[d]thiazole contrasts with 4c (6-nitro isomer), where nitro positioning alters electronic properties and steric interactions .
Hydroxyl groups (e.g., in 14) enhance solubility, whereas nitro groups (e.g., in 13) may reduce it due to crystallinity .
Synthetic Accessibility :
Biological Activity
The compound 2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole is a member of the imidazo-thiazole class, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of thiazole derivatives and subsequent modifications to introduce the nitro and methylsulfanyl groups. The characterization of synthesized compounds is performed using techniques such as NMR, mass spectrometry, and elemental analysis.
Antimicrobial Activity
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. In particular:
- Antitubercular Activity : Several studies have reported that compounds similar to this compound show potent activity against Mycobacterium tuberculosis. For instance, derivatives with various substitutions have demonstrated MIC values ranging from 0.061 μM to 3.125 μg/mL against resistant strains of tuberculosis .
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| IT10 | 7.05 | Antitubercular |
| IT06 | 2.03 | Antitubercular |
| 5a | 3.125 | Antibacterial |
Anticancer Activity
Imidazo-thiazole compounds have also been evaluated for their anticancer potential. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.
- Cytotoxicity : Notably, certain derivatives exhibited low cytotoxicity towards normal cell lines while maintaining high efficacy against cancer cells .
Anti-inflammatory Properties
The anti-inflammatory effects of imidazo-thiazoles are being explored as well. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.
Case Studies
Several case studies highlight the promising biological activities of related compounds:
- Study on Antitubercular Activity : A series of benzo[d]imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their activity against M. tuberculosis. The most active compound displayed an IC50 value of 2.32 μM with no acute toxicity observed in lung fibroblast cell lines .
- Evaluation Against Cancer Cell Lines : Another study assessed the cytotoxic effects of imidazo[2,1-b]thiazole derivatives on breast cancer cells, revealing significant inhibition of cell growth with IC50 values in the low micromolar range .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
